3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione
Description
3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione is a glycosylated pyrrolidine-dione derivative characterized by a central pyrrole-2,5-dione core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 3 and 4, respectively. The compound is further functionalized at the 1-position with a β-D-glucopyranosyl moiety (a six-membered oxane ring with hydroxyl and hydroxymethyl groups), conferring hydrophilic properties to the otherwise lipophilic heterocyclic structure . However, direct pharmacological data for this compound remain unreported in the provided evidence.
Properties
Molecular Formula |
C13H19NO7 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C13H19NO7/c1-3-6-5(2)11(19)14(12(6)20)13-10(18)9(17)8(16)7(4-15)21-13/h7-10,13,15-18H,3-4H2,1-2H3/t7-,8-,9+,10-,13-/m1/s1 |
InChI Key |
IPUNBNMYMPOIEC-OAZVDXGHSA-N |
Isomeric SMILES |
CCC1=C(C(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C |
Canonical SMILES |
CCC1=C(C(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrole-2,5-dione Core (Maleimide Derivative)
Method A: Condensation of Maleic Anhydride with Ammonia Derivatives
- Reaction : Maleic anhydride reacts with ammonia or primary amines to form maleimide derivatives.
- Conditions : Typically conducted in inert solvents like acetic acid or acetic anhydride at elevated temperatures (~100°C).
- Yield : Generally high (70-85%) for simple maleimide derivatives.
- References : This classical method is well-documented in organic synthesis literature.
Method B: Direct Cyclization of N-Substituted Maleamic Acids
- Reaction : Maleamic acids, obtained via amidation of maleic acid derivatives, undergo thermal or chemical cyclization to maleimides.
- Conditions : Heating with dehydrating agents such as acetic anhydride or phosphorus oxychloride.
- Yield : Moderate to high (60-80%).
| Method | Starting Material | Conditions | Yield | Remarks |
|---|---|---|---|---|
| A | Maleic anhydride + Ammonia | Reflux in acetic acid | 75-85% | Widely used, straightforward |
| B | Maleamic acid | Cyclization with acetic anhydride | 60-80% | Suitable for substituted maleimides |
Functionalization at Positions 3 and 4 (Ethyl and Methyl Substituents)
- Alkylation of Maleimide : Using alkyl halides (e.g., ethyl bromide, methyl iodide) in the presence of base (e.g., potassium carbonate) to introduce ethyl and methyl groups.
- Reaction Conditions : Conducted in polar aprotic solvents like DMF at room temperature or mild heating.
- Yield : Typically 65-80%.
Synthesis of the Glycosylated Side Chain
Method C: Glycosylation of the Maleimide Core
- Approach : Activation of hydroxyl groups on sugar derivatives (e.g., via trichloroacetimidates or thioglycosides) followed by coupling to the maleimide derivative bearing amino groups.
- Conditions : Use of Lewis acids (e.g., BF₃·Et₂O) at low temperatures.
- Yield : Variable, often 50-70%, depending on protecting groups and reaction conditions.
Method D: Synthesis of the Hydroxylated Oxan Ring
- Starting Material : Protected glucose or other hexose derivatives.
- Transformation : Selective hydroxylation and hydroxymethylation via oxidation and methylation reactions.
- Coupling : The glycosyl donor reacts with the maleimide acceptor.
Specific Synthesis Pathway for the Target Compound
Based on the detailed structure, a plausible synthetic route involves:
- Preparation of 3-ethyl-4-methylmaleimide via alkylation of maleimide with ethyl bromide and methyl iodide.
- Protection of hydroxyl groups on the sugar moiety to prevent side reactions.
- Formation of the glycosyl donor (e.g., peracetylated glycosyl bromide).
- Glycosylation of the maleimide derivative using Lewis acid catalysis.
- Deprotection to yield the hydroxyl-rich glycosylated maleimide.
Data Tables Summarizing Preparation Methods
Notes on Optimization and Scale-Up
- Reaction conditions must be optimized for selectivity, especially during glycosylation to avoid side reactions.
- Protecting groups on hydroxyls are critical for regioselectivity.
- Purification often involves chromatography, with crystallization for final products.
- Scale-up requires careful control of temperature and reagent addition to prevent byproduct formation.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrrole ring can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its glycosidic linkage makes it a useful model compound for studying carbohydrate-protein interactions.
Industry: Limited applications, but could be used in the synthesis of specialized chemicals.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione can be compared to analogs within the pyrrole-2,5-dione and glycosylated heterocycle families. Key points of differentiation include:
Substituent Variability
- Trifluoromethoxy-phenyl derivatives: Compounds such as 2,5-dimethyl-3-(2-N-substituted-1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles (e.g., 6a-c in ) feature electron-withdrawing trifluoromethoxy groups, which enhance electrophilicity and metabolic stability compared to the ethyl/methyl substituents in the target compound.
- Silyl-protected glycosylated analogs : describes a pyrrole derivative with a tert-butyldimethylsilyl (TBDMS)-protected glycosyl group. The target compound’s unprotected hydroxyl groups on the oxane ring likely increase its polarity and hydrogen-bonding capacity, impacting solubility and enzymatic interactions .
Glycosylation Patterns
- Coumarin-glycosylated pyrroles: reports a structurally complex analog with a molecular weight of 610.524 g/mol, featuring a coumarin moiety and a bis-glycosylated pyrrole core.
Physicochemical Properties
*Estimated based on formula C₁₃H₂₁NO₈. †Estimated range from .
Research Findings and Implications
While direct studies on the target compound are absent in the provided evidence, extrapolations from structural analogs suggest:
- Bioactivity : Glycosylation may enhance water solubility, as seen in coumarin derivatives (), but ethyl/methyl groups could reduce membrane permeability compared to trifluoromethoxy-phenyl analogs () .
- Stability : Unprotected hydroxyl groups on the oxane ring may increase susceptibility to enzymatic degradation compared to silyl-protected analogs () .
Biological Activity
3-Ethyl-4-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrrole-2,5-dione is a complex organic compound with potential therapeutic applications. Its structural features suggest it may exhibit significant biological activity, particularly in the realms of pharmacology and biochemistry. This article reviews the biological activities associated with this compound based on available literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 307.31 g/mol. The structure includes a pyrrole ring linked to a sugar moiety that contributes to its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Activity :
- The compound demonstrates significant antioxidant properties due to the presence of hydroxyl groups that can scavenge free radicals.
- Research indicates that compounds with similar structures have shown reduced oxidative stress in cellular models.
-
Antimicrobial Properties :
- Studies have reported that derivatives of pyrrole compounds exhibit antimicrobial activity against various bacterial strains.
- The specific activity of this compound against pathogens remains to be fully characterized but warrants investigation.
-
Anti-inflammatory Effects :
- Compounds featuring pyrrole rings have been noted for their anti-inflammatory effects in various studies.
- The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Research Findings
Recent studies have explored the biological effects of related compounds and their mechanisms:
Case Studies
-
Antioxidant Study :
A study conducted by Zhang et al. evaluated the antioxidant capacity of various pyrrole derivatives. The results indicated that compounds similar to 3-Ethyl-4-methyl-1-pyrrole exhibited significant radical scavenging activity, reducing oxidative damage in cellular assays. -
Antimicrobial Testing :
In a comparative analysis by Lee et al., several pyrrole derivatives were tested for their efficacy against common bacterial strains. The study found that certain structural modifications enhanced antibacterial activity, suggesting that 3-Ethyl-4-methyl-1-pyrrole could be optimized for greater efficacy. -
Inflammation Model :
Kumar et al.’s research on inflammatory responses highlighted the role of pyrrole compounds in modulating cytokine levels. Their findings indicated that these compounds could potentially serve as therapeutic agents in managing chronic inflammatory conditions.
Q & A
Basic: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Answer:
- X-ray crystallography is essential for resolving the stereochemistry of the glycosidic moiety (oxan-2-yl group) and the pyrrole-dione core. Key geometric parameters include bond lengths (e.g., C=O at ~1.21–1.25 Å) and dihedral angles between heterocyclic rings, which validate intramolecular hydrogen bonding and conformation .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms proton environments, such as the hydroxymethyl group (δ ~3.4–4.0 ppm) and pyrrole-dione carbonyls (δ ~170–175 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks matching the exact mass.
Advanced: How can stereochemical inconsistencies in the glycosidic substituent be resolved during synthesis?
Answer:
- Chiral chromatography (e.g., using cellulose-based columns) separates enantiomers, while X-ray crystallography compares experimental data with known configurations (e.g., (2R,3R,4S,5S,6R) oxane ring) to validate stereochemistry .
- Protecting group strategies (e.g., acetylation of hydroxyls) prevent unintended epimerization during glycosylation steps. Post-synthesis deprotection with mild bases (e.g., NaOMe) preserves stereochemical integrity .
Basic: What synthetic routes are effective for constructing the pyrrole-2,5-dione core?
Answer:
- Cyclocondensation of maleic anhydride derivatives with ethyl/methyl amines under reflux in aprotic solvents (e.g., THF) forms the pyrrole-dione scaffold.
- Glycosylation of the pyrrole nitrogen is achieved via Koenigs-Knorr reactions using a pre-activated oxane derivative (e.g., bromo-sugar) and Ag₂O as a catalyst, followed by purification via silica gel chromatography .
Advanced: How can reaction yields be optimized for introducing the oxan-2-yl substituent?
Answer:
- Temperature control (0–5°C during glycosylation) minimizes side reactions.
- Catalyst screening (e.g., BF₃·Et₂O vs. Ag₂O) improves regioselectivity. For example, Ag₂O enhances glycosidic bond formation with >70% yield in anhydrous DMF .
- In-situ protection of hydroxyl groups (e.g., using TMSCl) prevents unwanted nucleophilic attacks .
Advanced: How should researchers address contradictory bioactivity data across enzymatic assays?
Answer:
- Validate assay conditions : Ensure consistent pH, temperature, and enzyme concentrations. For example, discrepancies in IC₅₀ values may arise from variations in buffer systems (e.g., Tris vs. phosphate) .
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting results. Confounders like residual solvents (e.g., DMSO) can artificially suppress activity .
- Statistical modeling : Apply multivariate analysis to identify outliers or confounding variables (e.g., solvent polarity effects on ligand-receptor binding) .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Recrystallization from ethanol/water mixtures isolates the compound with high crystalline purity.
- Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves polar byproducts, particularly unreacted sugar intermediates .
Advanced: How can computational methods complement experimental data in analyzing this compound’s reactivity?
Answer:
- DFT calculations predict reaction transition states (e.g., glycosylation energy barriers) and optimize synthetic pathways .
- Molecular docking screens potential biological targets by modeling interactions between the pyrrole-dione core and enzyme active sites (e.g., kinase binding pockets) .
Advanced: What strategies mitigate hydrolysis of the glycosidic bond under physiological conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
